![molecular formula C9H7ClO B049299 3-Chloro-6,6a-dihydro-1aH-indeno[1,2-b]oxirene CAS No. 116540-88-6](/img/structure/B49299.png)
3-Chloro-6,6a-dihydro-1aH-indeno[1,2-b]oxirene
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Description
“3-Chloro-6,6a-dihydro-1aH-indeno[1,2-b]oxirene” is a chemical compound with the molecular formula C9H7ClO . It has a molecular weight of 166.60 .
Molecular Structure Analysis
The molecular structure of “3-Chloro-6,6a-dihydro-1aH-indeno[1,2-b]oxirene” consists of 9 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, and 1 oxygen atom .Scientific Research Applications
Basic Information
The compound “3-Chloro-6,6a-dihydro-1aH-indeno[1,2-b]oxirene” also known as “3-Chloro-6,6a-dihydro-1aH-1-oxa-cyclopropa[a]indene” is a chemical compound with the CAS Number: 768-22-9 . It is a powder with a molecular weight of 132.16 .
Synthesis
The compound can be synthesized from easily accessible starting materials like mucochloric acid and benzene . The synthesis process is enantioselective, meaning it produces one enantiomer with more preference than the other .
Antiviral Activity
Some derivatives of this compound have shown single-digit micromolar antiviral potencies against HIV-1 and low toxicity . Specifically, compounds 9g and 15i have potent anti-HIV-1 activities (EC 50 < 5 μM) and excellent therapeutic index (TI, CC 50 /EC 50 > 100) .
Antifungal Activity
Derivatives of this compound have also shown good antifungal activities against G. zeae, F. oxysporum, and C. mandshurica . The presence of 1,3,4-thiadiazole and 1,3,4-oxadiazole scaffolds in the compound structure seems to enhance its antifungal characteristics .
Neuroprotective Potential
The compound has potential in the development of neuroprotective agents. The glycine site of NMDA receptors represents an attractive pharmacological target in the development of potential neuroprotective agents .
Agricultural Applications
Many pyridazine derivatives, which this compound is a part of, are known to possess a wide range of bioactivities and are often employed as plant virucides, fungicides, insecticides, and herbicides . They have immense potential in agricultural science as plant growth regulators and crop protection agents .
properties
IUPAC Name |
3-chloro-6,6a-dihydro-1aH-indeno[1,2-b]oxirene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO/c10-6-2-1-5-3-8-9(11-8)7(5)4-6/h1-2,4,8-9H,3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXFBGEDPBBRUFN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(O2)C3=C1C=CC(=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00585766 |
Source
|
Record name | 3-Chloro-6,6a-dihydro-1aH-indeno[1,2-b]oxirene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00585766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-6,6a-dihydro-1aH-indeno[1,2-b]oxirene | |
CAS RN |
116540-88-6 |
Source
|
Record name | 3-Chloro-6,6a-dihydro-1aH-indeno[1,2-b]oxirene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00585766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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